molecular formula C20H23N3O2 B2398269 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea CAS No. 1170092-75-7

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea

Cat. No. B2398269
CAS RN: 1170092-75-7
M. Wt: 337.423
InChI Key: LEDAZGGBXJDLRI-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.

Scientific Research Applications

Synthesis Methodologies

A novel methodology for synthesizing urea derivatives involves the combination of 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in EtOH, offering a simple and efficient route to synthesize a range of derivatives including those similar to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea. This process allows for the production of these compounds in good yields without the need for chromatography, signifying its utility in developing potential pharmaceutical compounds and materials for various applications (Yan, Lei, & Hu, 2014).

Antioxidant Properties

Research into asymmetric bis-isatin derivatives, which are structurally related to 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea, has explored their antioxidant properties. These studies reveal that certain bis-isatin derivatives containing urea moiety exhibit moderate to significant antioxidant activities, assessed through CUPRAC and ABTS assays. The findings underscore the potential of these derivatives in antioxidant applications, highlighting the relevance of structural modifications to enhance bioactivity (Yakan et al., 2021).

Antiepileptic Screening

In the quest for new antiepileptic agents, derivatives of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea have been evaluated for their efficacy. Preliminary screenings using the MES and scPTZ tests have identified compounds showing significant activity, comparable to or surpassing that of traditional antiepileptic drugs. This research demonstrates the potential of these derivatives in developing new treatments for epilepsy (Prakash & Raja, 2011).

Supramolecular Gelators

The exploration of quinoline urea derivatives for their gelator behavior in forming Ag-complexes opens new avenues in the design of supramolecular structures. Such studies contribute to the understanding of molecular self-assembly and its implications for material science, indicating the versatility of urea derivatives in creating novel materials with potential applications in various fields (Braga et al., 2013).

Immunotherapy for Colorectal Cancer

Research into (Z)-1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea derivatives has identified compounds with potent CSF-1R inhibitory activity, offering new strategies for colorectal cancer immunotherapy. These compounds have demonstrated significant in vitro and in vivo efficacy in inhibiting cancer progression, suggesting their potential as candidates for clinical development in cancer treatment (Lv et al., 2021).

properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3-phenylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-23-18-11-10-17(13-16(18)14-19(23)24)22-20(25)21-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDAZGGBXJDLRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3-phenylpropyl)urea

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